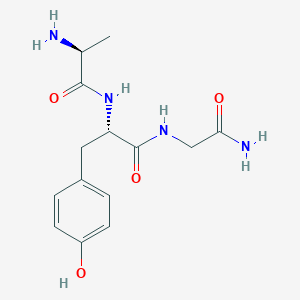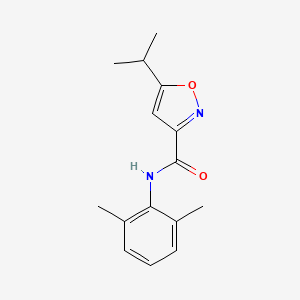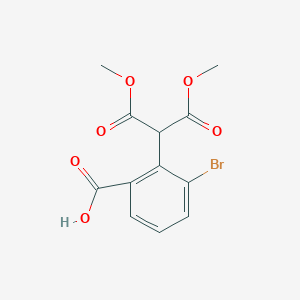
3-Bromo-2-(1,3-dimethoxy-1,3-dioxopropan-2-yl)benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Bromo-2-(1,3-dimethoxy-1,3-dioxopropan-2-yl)benzoic acid is an organic compound with a complex structure that includes a bromine atom, a benzoic acid moiety, and a 1,3-dimethoxy-1,3-dioxopropan-2-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-2-(1,3-dimethoxy-1,3-dioxopropan-2-yl)benzoic acid typically involves multiple steps. One common synthetic route starts with the bromination of 2,3-dihydroxybenzoic acid to form 5-bromo-2,3-dihydroxybenzoic acid. This intermediate is then methylated to produce 5-bromo-2,3-dimethoxybenzoic acid. The final step involves the reaction of this compound with a suitable reagent to introduce the 1,3-dimethoxy-1,3-dioxopropan-2-yl group .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of organic synthesis, such as the use of large-scale reactors and optimization of reaction conditions for yield and purity, would apply.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-2-(1,3-dimethoxy-1,3-dioxopropan-2-yl)benzoic acid can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The benzoic acid moiety can be oxidized or reduced under appropriate conditions.
Esterification and Hydrolysis: The ester groups in the compound can undergo esterification and hydrolysis reactions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used.
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically used.
Esterification: Acid catalysts such as sulfuric acid or p-toluenesulfonic acid are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted benzoic acids, while oxidation and reduction can modify the benzoic acid moiety.
Scientific Research Applications
3-Bromo-2-(1,3-dimethoxy-1,3-dioxopropan-2-yl)benzoic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: It can be used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Bromo-2-(1,3-dimethoxy-1,3-dioxopropan-2-yl)benzoic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The molecular targets and pathways involved would vary based on the specific context of its use.
Comparison with Similar Compounds
Similar Compounds
3-Bromo-2,3-dimethoxybenzoic acid: Similar structure but lacks the 1,3-dimethoxy-1,3-dioxopropan-2-yl group.
2-Bromo-3,4-dimethoxybenzoic acid: Similar structure with different substitution pattern on the benzene ring.
3-Bromo-1,1-dimethoxypropane: Contains a bromine atom and dimethoxy groups but lacks the benzoic acid moiety.
Properties
CAS No. |
129689-09-4 |
|---|---|
Molecular Formula |
C12H11BrO6 |
Molecular Weight |
331.12 g/mol |
IUPAC Name |
3-bromo-2-(1,3-dimethoxy-1,3-dioxopropan-2-yl)benzoic acid |
InChI |
InChI=1S/C12H11BrO6/c1-18-11(16)9(12(17)19-2)8-6(10(14)15)4-3-5-7(8)13/h3-5,9H,1-2H3,(H,14,15) |
InChI Key |
RHKJRNRCIDDWRJ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C(C1=C(C=CC=C1Br)C(=O)O)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


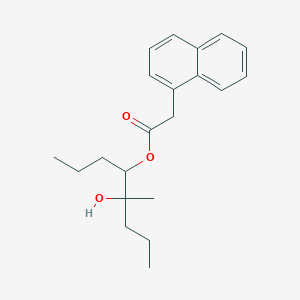


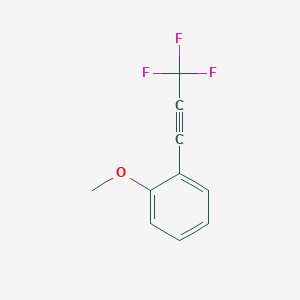
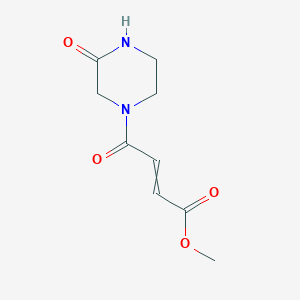
![5-Fluorobenzo[h]quinoline](/img/structure/B14275672.png)
![Benzothiazole, 2-[[(4-methoxyphenyl)methyl]sulfonyl]-](/img/structure/B14275677.png)
![N-Hydroxy-3-methyl-3a,9b-dihydro-3H-imidazo[4,5-f]quinolin-2-amine](/img/structure/B14275684.png)
![1-Naphthalenecarboxylic acid, 2-[[(4-methylphenyl)sulfonyl]amino]-](/img/structure/B14275686.png)

![[[1,1'-Biphenyl]-3,3'-diylbis(methylene)]bis(diphenylphosphane)](/img/structure/B14275689.png)
![N,N-Dimethyl-1-[2-(trimethylstannyl)phenyl]methanamine](/img/structure/B14275698.png)
